2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride
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Overview
Description
2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused pyrrolo-pyrimidine ring system, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction facilitates the formation of the pyrrolo-pyrimidine ring system by involving the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo-pyrimidine derivatives.
Scientific Research Applications
2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Functions as a tyrosine kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Acts as a CDK2 inhibitor.
Uniqueness
2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and aminomethyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H10ClN5O |
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Molecular Weight |
215.64 g/mol |
IUPAC Name |
2-amino-5-(aminomethyl)-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H9N5O.ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;/h2,4H,1,8H2,(H3,9,10,11,12,13);1H |
InChI Key |
AHDQVQXCHCTEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2C(=O)NC(=NC2=N1)N)CN.Cl |
Origin of Product |
United States |
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